

Ethyl 1,3-benzothiazole-2-carboxylate basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B186307

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 1,3-Benzothiazole-2-carboxylate**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of **Ethyl 1,3-benzothiazole-2-carboxylate**, a pivotal heterocyclic compound. As a molecule integrating the privileged benzothiazole scaffold, its utility extends from fundamental chemical synthesis to the frontier of drug discovery.^{[1][2][3]} This guide is structured to deliver not just data, but a causal understanding of the compound's behavior, reflecting field-proven insights for researchers, chemists, and drug development professionals. We will explore its core properties, dissect its synthesis and reactivity with mechanistic clarity, and survey its applications, which are underpinned by the diverse biological activities of its derivatives.^{[2][3][4]}

Core Physicochemical and Spectroscopic Profile

Ethyl 1,3-benzothiazole-2-carboxylate is a stable, white crystalline solid at room temperature.^[5] Its structural identity is confirmed by a unique combination of physical constants and spectroscopic signatures. The fused benzene and thiazole rings create a planar, aromatic system that dictates its chemical behavior and provides a rigid scaffold for derivatization.^[6]

Physicochemical Properties

The fundamental properties of **Ethyl 1,3-benzothiazole-2-carboxylate** are summarized below. These constants are critical for experimental design, purification, and quality control.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[7]
Molecular Weight	207.25 g/mol	[7][8][9]
CAS Number	32137-76-1	[8][10]
Appearance	White crystalline solid	[5]
Melting Point	66-72 °C	[5][8]
Purity (Typical)	≥ 97%	[5][8]
SMILES String	CCOC(=O)c1nc2ccccc2s1	[7][8]
InChI Key	VLQLCEXNNGQELL-UHFFFAOYSA-N	[8]

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint for the molecule.

- **UV-Vis Spectroscopy:** In chloroform, the compound exhibits a maximum absorption (λ_{max}) at 287 nm, corresponding to the $\pi \rightarrow \pi^*$ transitions within the conjugated aromatic system. [10]
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by key vibrational frequencies that confirm its functional groups. While specific peak values can vary slightly with the sample preparation method, characteristic absorptions include C=O stretching for the ester, C=N stretching of the thiazole ring, and C=C stretching from the aromatic system. [11][12]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum typically shows characteristic signals for the aromatic protons on the benzene ring, along with a quartet and a triplet for the ethyl ester group. The ¹³C NMR spectrum reveals distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. [11][13]

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition. The calculated exact mass is 207.03539970 Da.[9]

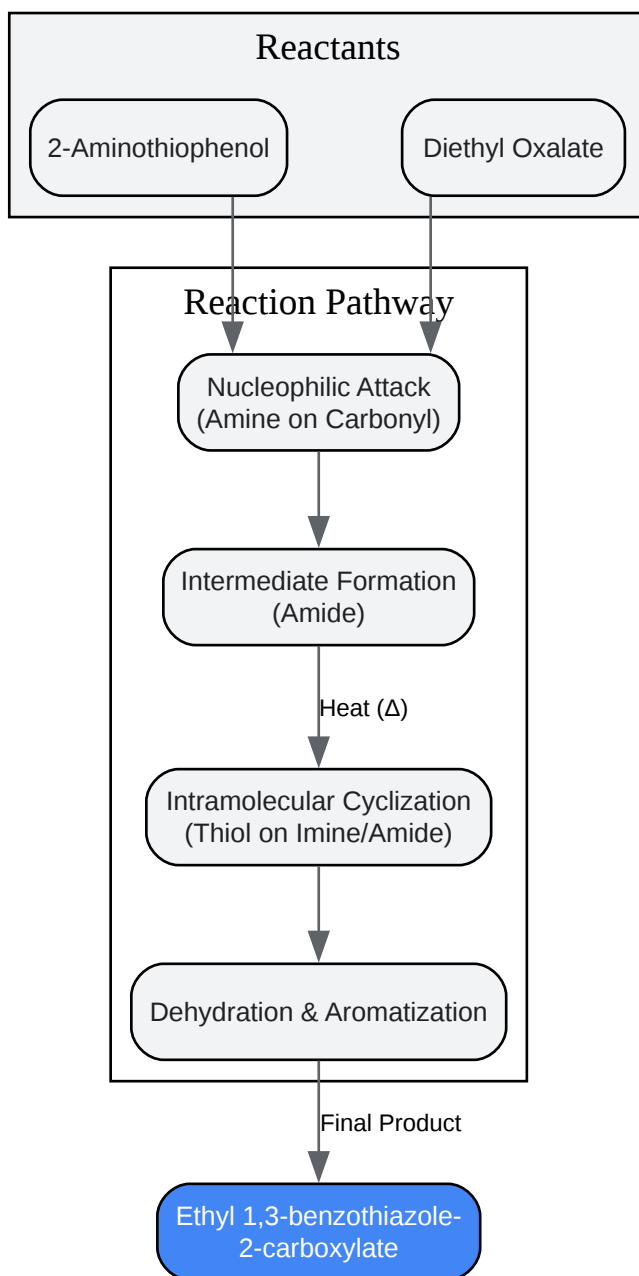
Synthesis: Mechanism and Protocol

The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry. The most direct and widely employed strategy for synthesizing **Ethyl 1,3-benzothiazole-2-carboxylate** is the cyclocondensation of 2-aminothiophenol with an appropriate two-carbon electrophile, typically diethyl oxalate.[14]

Mechanistic Rationale

The reaction proceeds through a well-established pathway. The choice of diethyl oxalate is strategic; it provides the C2 carbon and the carboxylate functionality in a single step. The reaction is typically performed at elevated temperatures, which facilitates both the initial condensation and the subsequent dehydration required for aromatization.

Below is a diagram illustrating the logical flow of the synthesis mechanism.



[Click to download full resolution via product page](#)

Synthesis mechanism of **Ethyl 1,3-benzothiazole-2-carboxylate**.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating. The expected physical state and melting point of the product serve as immediate checks for successful synthesis before further analytical confirmation.

Objective: To synthesize **Ethyl 1,3-benzothiazole-2-carboxylate** via cyclocondensation.

Materials:

- 2-Aminothiophenol
- Diethyl oxalate
- High-boiling point solvent (e.g., xylene or none, neat reaction)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.0 eq) and diethyl oxalate (1.1 eq). **Causality:** A slight excess of diethyl oxalate ensures complete consumption of the limiting reagent, 2-aminothiophenol.
- **Thermal Reaction:** Heat the mixture under reflux. If no solvent is used, the reaction is heated directly to approximately 140°C.[15] **Causality:** The high temperature provides the activation energy needed for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps that lead to the aromatic benzothiazole ring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 2-aminothiophenol spot indicates completion.
- **Work-up and Isolation:** Allow the reaction mixture to cool to room temperature. A solid product should precipitate. If the reaction was run neat, the crude solid can be directly processed.
- **Purification:** Recrystallize the crude solid from hot ethanol. **Causality:** Ethanol is a suitable solvent because the product has high solubility at elevated temperatures but poor solubility at room temperature, allowing for efficient removal of impurities upon cooling.
- **Validation:** Filter the purified crystals, wash with cold ethanol, and dry under vacuum. The resulting white crystalline solid should have a melting point in the range of 66-72°C.[5][8] This serves as a preliminary confirmation of product identity and purity.

- Characterization: Confirm the final structure using NMR, IR, and MS analysis.

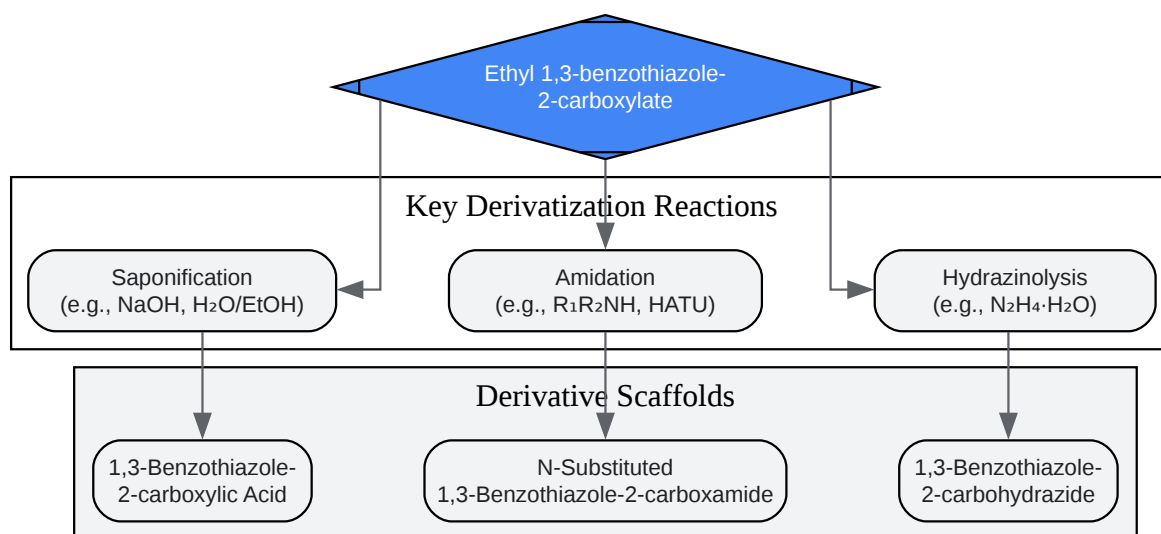
Chemical Reactivity and Derivatization Potential

Ethyl 1,3-benzothiazole-2-carboxylate is a versatile intermediate primarily due to the reactivity of its ethyl ester functional group.^[1] The benzothiazole ring itself is aromatic and relatively stable, making modifications at the C2 position clean and high-yielding.

Key Reactive Pathways:

- Saponification (Hydrolysis): The ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield 1,3-benzothiazole-2-carboxylic acid.^[14] This acid is a crucial precursor for creating a wide array of amide derivatives.
- Amidation: Direct reaction with primary or secondary amines, often facilitated by activating agents like HATU, allows for the synthesis of benzothiazolamides.^[14] These derivatives have shown significant antimicrobial and antifungal activities.^[14]
- Hydrazinolysis: Reaction with hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) efficiently converts the ester into 1,3-benzothiazole-2-carbohydrazide.^{[16][17]} This hydrazide is a powerful building block for synthesizing further heterocyclic systems like pyrazoles and pyridazines.^[17]

The following diagram illustrates these primary derivatization routes.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Ethyl benzothiazole-2-carboxylate 97 32137-76-1 [sigmaaldrich.com]
- 9. 2-Ethyl-1,3-benzothiazole-4-carboxylic acid | C₁₀H₉NO₂S | CID 160987741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ETHYL 1,3-BENZOTHAZOLE-2-CARBOXYLATE | 32137-76-1 [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 14. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- To cite this document: BenchChem. [Ethyl 1,3-benzothiazole-2-carboxylate basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186307#ethyl-1-3-benzothiazole-2-carboxylate-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com